H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2
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Overview
Description
The compound H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 is a peptide consisting of 25 amino acids. It has a molecular formula of C134H220N38O31 and a molecular weight of 2859.42 g/mol . This peptide sequence is composed of various amino acids, including isoleucine, tryptophan, leucine, threonine, alanine, lysine, phenylalanine, glycine, histidine, glutamic acid, and others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, high-performance liquid chromatography (HPLC) is used for purification .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of intramolecular disulfide bonds, stabilizing the peptide’s structure .
Scientific Research Applications
Peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and biotechnological applications
Mechanism of Action
The mechanism of action of peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic changes .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Gln: A dipeptide with applications in cell culture and biotechnology.
H-Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: A peptide with similar structural features.
Uniqueness
The uniqueness of H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 lies in its specific sequence and the resulting biological activity. Its combination of amino acids provides distinct properties that can be harnessed for various applications in research and industry .
Properties
Molecular Formula |
C134H220N38O31 |
---|---|
Molecular Weight |
2859.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C134H220N38O31/c1-18-75(12)109(142)133(202)170-101(60-82-63-146-86-37-23-22-36-85(82)86)129(198)166-99(58-74(10)11)131(200)172-110(80(17)174)134(203)153-79(16)115(184)163-97(56-72(6)7)126(195)157-91(42-28-33-53-139)122(191)167-100(59-81-34-20-19-21-35-81)128(197)164-96(55-71(4)5)116(185)147-66-107(177)154-87(38-24-29-49-135)118(187)168-102(61-83-64-144-68-148-83)125(194)152-76(13)112(181)150-77(14)113(182)156-89(40-26-31-51-137)121(190)169-103(62-84-65-145-69-149-84)130(199)161-94(45-48-108(178)179)117(186)151-78(15)114(183)155-88(39-25-30-50-136)119(188)159-92(43-46-105(140)175)123(192)160-93(44-47-106(141)176)124(193)165-98(57-73(8)9)127(196)171-104(67-173)132(201)158-90(41-27-32-52-138)120(189)162-95(111(143)180)54-70(2)3/h19-23,34-37,63-65,68-80,87-104,109-110,146,173-174H,18,24-33,38-62,66-67,135-139,142H2,1-17H3,(H2,140,175)(H2,141,176)(H2,143,180)(H,144,148)(H,145,149)(H,147,185)(H,150,181)(H,151,186)(H,152,194)(H,153,203)(H,154,177)(H,155,183)(H,156,182)(H,157,195)(H,158,201)(H,159,188)(H,160,192)(H,161,199)(H,162,189)(H,163,184)(H,164,197)(H,165,193)(H,166,198)(H,167,191)(H,168,187)(H,169,190)(H,170,202)(H,171,196)(H,172,200)(H,178,179)/t75-,76-,77-,78-,79-,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-/m0/s1 |
InChI Key |
RZKVUCDEFWQCRR-UWPISLJUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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